molecular formula C11H18ClNO2 B1454182 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 104174-56-3

1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B1454182
M. Wt: 231.72 g/mol
InChI Key: LOKFDUNPXCGBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It has a molecular weight of 231.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antineoplastic Agents

A study highlighted the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, which showed significant activity against various human and animal cancer cell lines. These compounds inhibited tubulin polymerization by binding at the colchicine site, indicating potential as antineoplastic agents (Pettit et al., 2003).

Chemical Synthesis

A study focused on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), potentially a cathinone analogue of phenethylamine 2C-B. The study illustrated the synthesis process and the potential for artificial formation of derivatives during gas chromatography-mass spectrometry analysis (Power et al., 2015).

Synthesis of Hallucinogen Analogs

Research was conducted on the synthesis of ring-methoxylated 1-Amino- and 2-Aminoindanes, related to the known hallucinogen DOM. This study provides insights into the synthesis and properties of derivatives of these compounds (Coutts & Malicky, 1974).

Chiral Palladacycle Development

A novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, was synthesized, leading to the development of a racemic dimeric palladacycle. This study is significant in the context of asymmetric hydrophosphination reactions (Yap et al., 2014).

Metabolic Studies

The metabolic O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) was studied, revealing the formation of monophenolic and bis(O-demethyl) metabolites. This research contributes to understanding the metabolic pathways and implications for psychotomimetic properties (Zweig & Castagnoli, 1977).

In vivo Metabolism in Rats

A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting multiple metabolic pathways. This research aids in understanding the metabolic fate of such compounds in biological systems (Kanamori et al., 2002).

Future Directions

As “1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride” is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKFDUNPXCGBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.